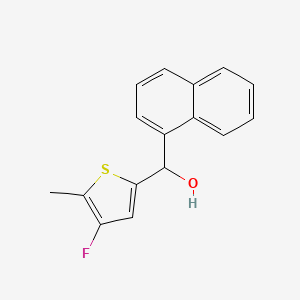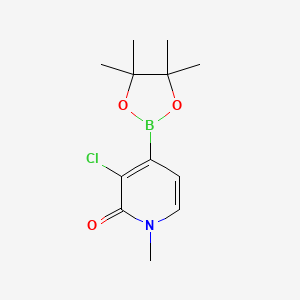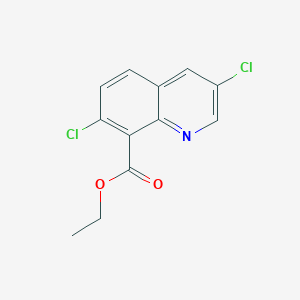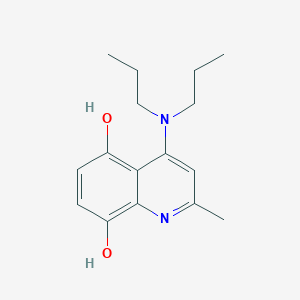
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is a chemical compound with the molecular formula C16H13FOS and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group attached to a thiophene ring, and a naphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluoro-5-methylthiophene with naphthalen-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure consistent quality and yield. These processes often include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol include:
- (4-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- (4-Fluoro-5-methylthiophen-2-yl)(benzyl)methanol
- (4-Fluoro-5-methylthiophen-2-yl)(pyridin-2-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a fluorine atom and a naphthalene moiety imparts unique chemical properties that make it valuable for various research applications .
Propiedades
Fórmula molecular |
C16H13FOS |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(4-fluoro-5-methylthiophen-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H13FOS/c1-10-14(17)9-15(19-10)16(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,16,18H,1H3 |
Clave InChI |
LTCXSEBWZSZTEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(C2=CC=CC3=CC=CC=C32)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)

![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)

![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)

